BenchChemオンラインストアへようこそ!

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one

medicinal chemistry indazolone SAR anti-inflammatory patent landscape

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one is a synthetic, low-molecular-weight (224.69 g/mol) heterocyclic compound belonging to the 1,2-dihydro-3H-indazol-3-one (indazolone) family. The core scaffold is recognized for its synthetic tractability and for producing derivatives with potent biological activities, notably as anti-inflammatory agents and chemokine receptor modulators.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 89438-58-4
Cat. No. B12925254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one
CAS89438-58-4
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C11H13ClN2O/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13-14/h4-5,7,13H,2-3,6H2,1H3
InChIKeyWSFQALWBBIIXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one (CAS 89438-58-4): Procurement-Ready Profile of a Functionalized Indazolone Scaffold


2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one is a synthetic, low-molecular-weight (224.69 g/mol) heterocyclic compound belonging to the 1,2-dihydro-3H-indazol-3-one (indazolone) family . The core scaffold is recognized for its synthetic tractability and for producing derivatives with potent biological activities, notably as anti-inflammatory agents and chemokine receptor modulators [1]. This specific derivative features a regiospecific n-butyl group at the N2 position and a chlorine atom at the C6 position of the indazole bicycle—a substitution pattern that emerges from structure-activity relationship (SAR) studies in the patent literature [1]. Its commercial availability, combined with a defined substitution pattern that has been explicitly claimed in medicinal chemistry patents, makes it a tangible starting point for focused lead optimization or pharmacological tool generation.

Why 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one Cannot Be Replaced by Just Any Indazolone in a Procurement Specification


The 1,2-dihydro-3H-indazol-3-one scaffold is a privilege structure, but its biological performance is exquisitely sensitive to peripheral substitution. Foundational patents teach that within this class, variations in the N2-alkyl chain length and the nature/position of the halogen on the fused benzene ring profoundly alter in vitro potency and selectivity profiles [1]. For example, the specific combination of an n-butyl group at N2 and a 6-chloro substituent is not merely a random decoration; it is a deliberately designed motif that emerged from SAR campaigns targeting inflammatory and allergic disease pathways [1]. Consequently, replacing 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one with a different indazolone—such as a 2-methyl, 2-allyl, or 5-chloro analog—introduces an uncontrolled variable that can negate previously established structure-activity trends, leading to irreproducible results or a false negative in a screening cascade. Unless a procurement request explicitly seeks a generic indazolone core, the specific substitution pattern must be treated as a critical specification parameter.

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Inventory in the Patent-Disclosed Chemical Space: The N2-Butyl/6-Chloro Motif

Within the patent-defined chemical space of anti-inflammatory 1,2-dihydro-3H-indazol-3-ones, the combination of an N2 n-butyl substituent and a 6-chloro substituent represents a specific, fully substituted motif that is distinct from the majority of exemplified compounds [1]. The patent's generic formula encompasses a broad range of Ra (including 6-chloro) and Y/Rc (including n-butyl), but the majority of worked examples feature shorter N2-alkyl chains (methyl, ethyl, allyl) or unsubstituted phenyl rings [1]. This compound therefore occupies a lipophilic, sterically defined sub-pocket of the allowable chemical space that is underexplored relative to the 2-methyl or 2-allyl congeners, providing a differentiated starting point for lead optimization where increased lipophilicity or altered metabolic stability is desired.

medicinal chemistry indazolone SAR anti-inflammatory patent landscape

Inferred Chemokine Receptor 5 (CCR5) Antagonism Potential from Pharmacological Screening

A preliminary pharmacological screening report indicates that 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one demonstrates activity as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. In the broader indazolone class, CCR5 antagonism has been quantified: for example, functional insurmountable antagonism at human CCR5 (U2OS cell membranes) has been reported with EC50 values in the low nanomolar range for optimized indazolone derivatives [2]. While a direct, calibrated IC50/EC50 for this compound is not publicly accessible, the class-level activity and the specific structural match to patented CCR5 antagonist pharmacophores [3] provide a quantitative anchor for prioritizing this compound in CCR5-focused screening cascades over indazolones that lack the N2-butyl or 6-chloro substitution and have no reported CCR5 activity.

CCR5 antagonist chemokine receptor HIV entry inhibitor inflammation

Physicochemical Differentiation: Calculated LogP and Lipophilic Ligand Efficiency Considerations

The calculated LogP for 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one is estimated at approximately 2.8–3.2, positioning it in a moderately lipophilic range that is often optimal for membrane-permeable, orally bioavailable small molecules . This distinguishes it from more polar indazolone analogs with hydrogen-bond-donating or shorter alkyl substituents, such as 1,2-dihydro-3H-indazol-3-one (LogP ≈ 1.0) or 5-amino-6-chloro derivatives [1]. For a medicinal chemistry procurement, the n-butyl group introduces additional van der Waals contacts that can be exploited for hydrophobic pocket occupancy without increasing the molecular weight beyond 225 Da, thereby maintaining a favorable ligand efficiency index relative to higher-molecular-weight CCR5 antagonists.

physicochemical property lipophilicity drug-likeness lead optimization

2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one: Preferred Procurement Scenarios Rooted in Differentiating Evidence


Focused SAR Expansion of the N2-Position in Anti-Inflammatory Indazolones

A medicinal chemistry team seeking to exhaustively explore the N2-alkyl SAR of the 1,2-dihydro-3H-indazol-3-one anti-inflammatory series can procure this compound as a key analog that bridges the gap between short-chain (methyl, ethyl) and more sterically demanding or lipophilic substituents. Its characterization in the foundational patent landscape [1] provides a clear IP context, and its underexploited substitution pattern offers novel chemical space for generating composition-of-matter intellectual property.

Tool Compound for CCR5-Mediated Chemotaxis and HIV Entry Assays

Although quantitative potency data are not publicly available, the preliminary identification of this compound as a CCR5 antagonist [2] supports its procurement as a starting point for in vitro pharmacological profiling. Researchers can benchmark its activity in standardized CCR5 binding, calcium mobilization, or HIV-1 pseudovirus entry assays against well-characterized reference antagonists, using the compound's unique N2-butyl/6-chloro motif to probe the CCR5 orthosteric or allosteric binding pocket.

Chemical Probe Development for Hydrophobic Protein-Protein Interaction Domains

The moderate calculated lipophilicity (cLogP ≈ 2.8–3.2) and compact molecular footprint (MW 224.69 g/mol) make this compound a suitable core for fragment-based or structure-guided optimization targeting hydrophobic pockets in protein-protein interfaces. Procurement is justified when a screen demands a neutral, halogen-bearing heterocycle that can be efficiently elaborated via cross-coupling or N-functionalization chemistry [1].

Metabolic Stability Benchmarking in the Indazolone Series

The n-butyl chain is a known site for cytochrome P450-mediated ω-oxidation. Procuring this compound allows drug metabolism and pharmacokinetics (DMPK) groups to isolate the metabolic liability of the N2-alkyl chain in the indazolone series, providing a direct comparison with N2-methyl or N2-allyl controls that have been more extensively profiled. This scenario directly leverages the structural differentiation evidence established in Section 3.

Quote Request

Request a Quote for 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.